Pubchem_71368696
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pubchem_71368696 is a chemical compound listed in the PubChem database, which is a public repository for chemical substances, their structures, and their biological activities. PubChem serves as a key resource for scientists, students, and the public, providing comprehensive information on a wide range of chemical compounds .
Vorbereitungsmethoden
The preparation methods for Pubchem_71368696 involve various synthetic routes and reaction conditions. Common methods include:
One-step synthesis: This involves a direct reaction between the starting materials under controlled conditions.
Two-step synthesis: This method involves an initial reaction to form an intermediate, which is then converted to the final product.
Hydrothermal synthesis: This method uses high-temperature and high-pressure conditions to facilitate the reaction.
Template methods: These involve the use of a template to guide the formation of the desired product.
Analyse Chemischer Reaktionen
Pubchem_71368696 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another.
Wissenschaftliche Forschungsanwendungen
Pubchem_71368696 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a standard for analytical methods.
Biology: It is used in studies of biological pathways and interactions.
Medicine: It is investigated for its potential therapeutic effects and as a drug candidate.
Industry: It is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of Pubchem_71368696 involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Pubchem_71368696 can be compared with other similar compounds, such as those listed in databases like ChEMBL, KEGG Compound, and DrugBank. These comparisons highlight its unique properties and potential advantages over other compounds. Similar compounds include:
ChEMBL compounds: These are bioactive molecules relevant to life science research.
KEGG compounds: These are compounds found in living organisms and involved in metabolic pathways.
DrugBank compounds: These are drugs and drug candidates with detailed information on their properties and uses
By understanding the detailed properties and applications of this compound, researchers can better utilize this compound in various scientific and industrial contexts
Eigenschaften
CAS-Nummer |
67148-98-5 |
---|---|
Molekularformel |
C24H54Pb2 |
Molekulargewicht |
7.6e+02 g/mol |
InChI |
InChI=1S/6C4H9.2Pb/c6*1-4(2)3;;/h6*1-3H3;; |
InChI-Schlüssel |
RJGYQYAQIWCCFC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Pb](C(C)(C)C)C(C)(C)C.CC(C)(C)[Pb](C(C)(C)C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.